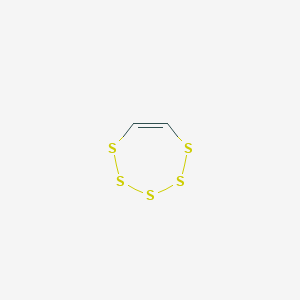

1,2,3,4,5-Pentathiepine

Description

Structure

3D Structure

Properties

CAS No. |

32711-17-4 |

|---|---|

Molecular Formula |

C2H2S5 |

Molecular Weight |

186.4 g/mol |

IUPAC Name |

pentathiepine |

InChI |

InChI=1S/C2H2S5/c1-2-4-6-7-5-3-1/h1-2H |

InChI Key |

BRCAXRYKWZIFOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSSSSS1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel 1,2,3,4,5-Pentathiepine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 1,2,3,4,5-pentathiepine derivatives, a class of sulfur-rich heterocyclic compounds with significant therapeutic potential. The unique seven-membered ring containing a five-sulfur chain endows these molecules with distinct chemical properties and a range of biological activities, including potent anticancer and neuroprotective effects. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines the mechanisms of action that are currently understood.

Core Synthetic Strategies

The synthesis of the this compound ring system can be achieved through several strategic approaches, primarily involving the introduction of a polysulfide chain to a suitable organic scaffold. The most prominent methods include the direct sulfurization of electron-rich heterocycles, molybdenum-mediated ring-closure reactions, and the reaction of dithiols with sulfur transfer reagents.

One-Pot Synthesis of Fused Pentathiepines from Nucleophilic Heterocycles

A straightforward and efficient one-pot method involves the reaction of nucleophilic heterocycles, such as pyrroles and thiophenes, with disulfur dichloride (S₂Cl₂) in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2] This approach leads to the formation of pentathiepine rings fused to the parent heterocycle.

-

A solution of disulfur dichloride (2.2 mmol) in chloroform (10 mL) is added dropwise to a stirred solution of DABCO (2.2 mmol) in chloroform (10 mL) at room temperature.

-

The reaction mixture is stirred for 15 minutes.

-

A solution of the nucleophilic heterocycle (e.g., N-methylpyrrole, 1.0 mmol) in chloroform (5 mL) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for a specified time (typically 1-24 hours), monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired fused pentathiepine derivative.

Molybdenum-Mediated Synthesis of Indolizine-Derived Pentathiepines

A two-step synthetic route has been developed for the preparation of 1,2,3,4,5-pentathiepino[6,7-a]indolizines. This method involves an initial Sonogashira cross-coupling reaction followed by a ring-closing reaction mediated by a molybdenum oxo-bistetrasulfido complex.[3]

Step 1: Sonogashira Cross-Coupling

-

To a solution of a substituted 2-halopyridine (1.0 equiv.) in degassed DMF are added Pd(OAc)₂ (5 mol%), CuI (10 mol%), and NEt₃ (10 equiv.).

-

3,3-diethoxy-1-propyne (1.2 equiv.) is added, and the mixture is stirred at 50°C under a nitrogen atmosphere for 48 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the corresponding 2-(3,3-diethoxyprop-1-yn-1-yl)pyridine derivative.

Step 2: Molybdenum-Mediated Ring Closure

-

To a solution of the 2-(3,3-diethoxyprop-1-yn-1-yl)pyridine derivative (1.0 equiv.) in DMF are added (NEt₄)₂[MoO(S₄)₂] (0.5 equiv.) and elemental sulfur (S₈, 1.0 equiv.).

-

The mixture is stirred at 50°C in the air for 48 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final 1,2,3,4,5-pentathiepino[6,7-a]indolizine product.

Quantitative Data Summary

The following tables summarize the reaction yields and biological activities of representative this compound derivatives.

Table 1: Synthesis Yields of Selected Pentathiepine Derivatives

| Derivative | Starting Material | Synthetic Method | Yield (%) | Reference |

| 6,7-Dichloro-5,8-dihydro-5,8-dimethyl-5,8-diazacyclopenta[f][1][2][4][5][6]pentathiepine | N-Methylpyrrole | One-Pot S₂Cl₂/DABCO | 55 | [1] |

| 6-Ethoxy-[1][2][4][5][6]pentathiepino[6,7-a]indolizine | 2-(3,3-diethoxyprop-1-yn-1-yl)pyridine | Molybdenum-Mediated | 43 | [3] |

| 9-Bromo-6-ethoxy-[1][2][4][5][6]pentathiepino[6,7-a]indolizine | 5-Bromo-2-(3,3-diethoxyprop-1-yn-1-yl)pyridine | Molybdenum-Mediated | 68 | [3] |

| 9-Nitro-6-ethoxy-[1][2][4][5][6]pentathiepino[6,7-a]indolizine | 2-(3,3-diethoxyprop-1-yn-1-yl)-5-nitropyridine | Molybdenum-Mediated | 25 | [3] |

Table 2: Spectroscopic Data for a Representative Pentathiepine Derivative (6-Ethoxy-[1][2][4][5][6]pentathiepino[6,7-a]indolizine)[3]

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (CDCl₃) | 7.98 (d, 1H), 7.21 (d, 1H), 6.75 (t, 1H), 6.55 (s, 1H), 4.25 (q, 2H), 1.55 (t, 3H) |

| ¹³C NMR (CDCl₃) | 145.2, 131.8, 125.4, 118.9, 115.6, 112.3, 110.1, 108.7, 65.9, 14.8 |

Table 3: In Vitro Cytotoxicity of Novel Pentathiepine Derivatives[4][6]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pentathiepin 1 | A2780 (Ovarian) | 0.45 | [4] |

| Pentathiepin 2 | HAP-1 (Leukemia) | 0.87 | [4] |

| Pentathiepin 3 | Siso (Cervical) | 0.23 | [4] |

| Pentathiepin 5 | PANC-1 (Pancreatic) | 0.31 | [4] |

| Indolizine-based PTE | HCT116 (Colon) | 0.15 | [7] |

Mechanism of Action: Anticancer Activity

Recent studies have elucidated the anticancer mechanism of action for several pentathiepine derivatives. A key mode of action involves the induction of oxidative stress within cancer cells.[4][6][7] This is primarily achieved through the inhibition of the antioxidant enzyme glutathione peroxidase 1 (GPx1) and the generation of reactive oxygen species (ROS).[4][7] The resulting cellular redox imbalance leads to DNA damage and the initiation of apoptosis, a programmed cell death pathway.

Signaling Pathway of Pentathiepine-Induced Apoptosis

Conclusion

The synthetic methodologies outlined in this guide provide robust and versatile routes to a variety of novel this compound derivatives. The accumulating evidence of their potent biological activities, particularly their anticancer effects, underscores the importance of this class of compounds in modern drug discovery. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of pentathiepine derivatives hold significant promise for the development of new therapeutic agents.

References

- 1. Direct synthesis of fused 1,2,3,4,5-pentathiepins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Natural Pentathiepines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of natural pentathiepines. These unique sulfur-containing heterocyclic compounds, first identified in marine organisms, have garnered significant interest within the scientific community due to their potent and diverse biological activities. This document outlines the key experimental protocols for their isolation, summarizes their biological effects with quantitative data, and visually represents the established workflows and signaling pathways.

Introduction to Natural Pentathiepines

Pentathiepines are characterized by a seven-membered ring containing a disulfide bond and a chain of three sulfur atoms. The first natural pentathiepine, varacin, was isolated from the marine ascidian Lissoclinum vareau in 1993. Since then, a number of related compounds, including the lissoclinotoxins, have been discovered from marine sources. These molecules exhibit a broad spectrum of biological activities, including potent anticancer, antifungal, and antibacterial properties. Their unique chemical structure and significant bioactivity make them promising lead compounds for drug discovery and development.

Discovery and Isolation of Varacin from Lissoclinum vareau

The seminal work by Ford and Davidson detailed the first successful isolation of a natural pentathiepine. The following protocol is based on their published methodology.

Experimental Protocol: Isolation of Varacin

Source Material: Marine ascidian Lissoclinum vareau.

Extraction:

-

The collected specimens of Lissoclinum vareau are frozen immediately after collection to preserve the chemical integrity of the metabolites.

-

The frozen tunicates are then lyophilized (freeze-dried) to remove water.

-

The dried material is exhaustively extracted with a solvent mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a dark, oily residue.

Purification:

-

The crude extract is subjected to solvent partitioning between CH₂Cl₂ and water. The organic layer, containing the less polar compounds including varacin, is retained.

-

The CH₂Cl₂-soluble fraction is then subjected to flash column chromatography on silica gel. A solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate, is used for elution.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound. Fractions containing the desired compound are pooled.

-

Further purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical mobile phase is a gradient of acetonitrile in water.

-

The purity of the isolated varacin is confirmed by analytical HPLC and spectroscopic methods.

Characterization: The structure of the isolated varacin is elucidated using a combination of spectroscopic techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophores present in the molecule.

Quantitative Data for Varacin

| Parameter | Value | Source Organism | Reference |

| Yield | ~0.001% of wet weight | Lissoclinum vareau | [1] |

| Cytotoxicity (IC₅₀) | 10 ng/mL | HCT-116 (Human Colon Carcinoma) | [1] |

| Antifungal Activity | 5 µ g/disk (Zone of inhibition: 15 mm) | Candida albicans | [1] |

Other Natural Pentathiepines

Following the discovery of varacin, other related pentathiepines have been isolated from marine organisms.

Lissoclinotoxin F

Lissoclinotoxin F is another notable natural pentathiepine.

| Parameter | Value | Source Organism | Reference |

| Antibacterial Activity (MIC) | 2.6 µM | Mycobacterium tuberculosis | [2] |

| Selectivity Index (SI) | 19 (in HEK293 cells) | Not Applicable | [2] |

Biological Activity and Mechanism of Action

Natural pentathiepines exert their biological effects through a multi-faceted mechanism of action, primarily centered on the induction of cellular oxidative stress.

Key Biological Activities

-

Anticancer Activity: Pentathiepines exhibit potent cytotoxicity against a range of cancer cell lines. This activity is attributed to their ability to induce apoptosis (programmed cell death).

-

Antifungal Activity: As demonstrated with varacin, these compounds can effectively inhibit the growth of pathogenic fungi like Candida albicans.

-

Antibacterial Activity: Certain pentathiepines, such as lissoclinotoxin F, have shown promising activity against bacteria, including the causative agent of tuberculosis.

Mechanism of Action

The biological activity of pentathiepines is intrinsically linked to their unique polysulfide core. The proposed mechanism involves the following key steps:

-

Induction of Reactive Oxygen Species (ROS): Pentathiepines can react with intracellular thiols, such as glutathione (GSH), leading to the generation of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.

-

Inhibition of Glutathione Peroxidase 1 (GPx1): These compounds have been shown to inhibit the antioxidant enzyme GPx1, further contributing to the accumulation of ROS and a state of oxidative stress.

-

Disruption of Cellular Redox Balance: The increased levels of ROS disrupt the delicate redox balance within the cell, leading to damage of cellular components like DNA, proteins, and lipids.

-

Induction of Apoptosis: The overwhelming oxidative stress triggers downstream signaling pathways that ultimately lead to the activation of caspases and the execution of apoptosis.

Visualizations

Experimental Workflow for the Isolation of Varacin

References

Spectroscopic Characterization of 1,2,3,4,5-Pentathiepins: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4,5-pentathiepine ring system, a unique seven-membered heterocycle containing a five-sulfur chain, is a recurring motif in various cytotoxic marine natural products, such as varacin. Its remarkable chemical stability and significant biological activity have garnered considerable interest in the scientific community. A thorough spectroscopic characterization is paramount for the unambiguous identification, structural elucidation, and purity assessment of these sulfur-rich compounds. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize pentathiepine derivatives, complete with representative data, detailed experimental protocols, and workflow visualizations to aid researchers in this field.

General Synthesis of Fused Pentathiepins

The synthesis of a stable pentathiepine typically involves the creation of a fused aromatic system, such as a benzopentathiepin. A common synthetic strategy involves the reaction of a suitable aromatic precursor with a sulfurating agent.

Experimental Protocol: Synthesis

A representative protocol for the synthesis of a benzopentathiepin derivative involves the treatment of an appropriate aromatic dithiol or a related precursor with a sulfur transfer reagent. For instance, reacting an ortho-disubstituted aromatic compound with elemental sulfur or sulfur monochloride in the presence of a base is a frequently employed method.

Materials:

-

Aromatic precursor (e.g., 2,3-disubstituted benzene derivative)

-

Sulfur transfer reagent (e.g., S₂Cl₂, elemental sulfur)

-

Base (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO), triethylamine)

-

Anhydrous organic solvent (e.g., chloroform, toluene)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere apparatus (e.g., nitrogen or argon line)

Procedure:

-

The aromatic precursor is dissolved in an anhydrous organic solvent under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

The base is added to the solution.

-

The sulfur transfer reagent is added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature for a specified period, typically several hours, while being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water or a dilute acid solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired fused pentathiepine.

Figure 1: General workflow for the synthesis of fused pentathiepins.

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the complete structural elucidation of pentathiepine derivatives. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS).

Figure 2: Logical relationships in the spectroscopic characterization of pentathiepines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of pentathiepine derivatives. Both ¹H and ¹³C NMR are crucial. The pentathiepine ring itself lacks protons, so NMR data primarily provides information on the fused aromatic or heterocyclic system.

A key feature of pentathiepins is the conformational flexibility of the seven-membered ring, which can lead to complex NMR spectra. The pentathiepine ring can undergo a chair-to-chair interconversion, which may be slow on the NMR timescale at room temperature. This can result in the broadening of signals for protons on substituents adjacent to the pentathiepine ring.[1] Variable temperature (VT) NMR studies are often employed to study this dynamic behavior.[1]

2.1.1. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified pentathiepine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for derivatives fused to aromatic rings).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to ~200 ppm.

-

A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Analysis: Reference the spectra to the residual solvent peak. Integrate ¹H NMR signals and report chemical shifts (δ) in ppm and coupling constants (J) in Hz.

2.1.2. Representative NMR Data

The following table summarizes representative, generalized chemical shift ranges for a benzopentathiepin system. Actual values will vary significantly based on substitution.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic Protons | 7.0 - 8.5 | The specific shifts and coupling patterns depend on the substitution pattern of the benzene ring. |

| ¹H | Benzylic Protons (adjacent to S) | 3.5 - 5.0 | Often appear as complex or broadened multiplets at room temperature due to slow ring-flipping of the pentathiepine ring.[1] |

| ¹³C | Aromatic C-S | 130 - 150 | Carbons directly attached to the sulfur atoms of the pentathiepine ring. |

| ¹³C | Other Aromatic C | 120 - 140 | Standard aromatic region, dependent on substituents. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-systems. The fused aromatic portion of a pentathiepine derivative is the primary chromophore.

2.2.1. Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the pentathiepine derivative in a UV-transparent solvent (e.g., methanol, acetonitrile, or tetrahydrofuran) in a quartz cuvette. The concentration is typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Scan the sample from approximately 200 to 800 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

2.2.2. Representative UV-Vis Data

Fused pentathiepins typically exhibit multiple absorption bands characteristic of their aromatic systems.

| Parameter | Typical Value | Assignment |

| λₘₐₓ 1 | ~250-280 nm | π → π* transition of the aromatic ring. |

| λₘₐₓ 2 | ~300-350 nm | Lower energy π → π* transition, often influenced by the sulfur atoms. |

| ε (M⁻¹cm⁻¹) | 10,000 - 50,000 | Typical for allowed π → π* transitions. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is used to identify functional groups and to characterize the skeletal vibrations of the molecule. The S-S stretching vibrations of the pentathiepine ring are a key feature, though they are often weak in the IR spectrum. Raman spectroscopy can be a more effective tool for observing these S-S bonds.

2.3.1. Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride).

-

Place a drop of this solution onto a salt plate (NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty sample compartment.

-

Place the prepared salt plate in the sample holder and acquire the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Analysis: Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).

2.3.2. Representative Vibrational Spectroscopy Data

| Technique | Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| IR | 3000 - 3100 | Aromatic C-H stretch |

| IR | 1450 - 1600 | Aromatic C=C ring stretches |

| IR / Raman | 400 - 550 | S-S stretches (often weak in IR, stronger in Raman) |

| IR | 650 - 900 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the pentathiepine compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

2.4.1. Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/dichloromethane mixture) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is preferred to obtain accurate mass measurements for elemental formula determination.

-

Data Acquisition (using Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source.

-

Acquire the spectrum in positive ion mode. Key parameters to set include capillary voltage, source temperature, and gas flows.

-

Acquire data over a mass-to-charge (m/z) range appropriate for the expected molecular weight.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙).

-

Use the accurate mass to calculate the elemental formula.

-

Analyze the major fragment ions to deduce fragmentation pathways.

-

2.4.2. Representative Mass Spectrometry Data

The fragmentation of pentathiepines can be complex. Common fragmentation pathways involve the loss of sulfur atoms.

| Parameter | Observation | Interpretation |

| Molecular Ion | [M]⁺˙ or [M+H]⁺ | Confirms the molecular weight of the compound. The isotopic pattern due to the presence of five sulfur atoms (³⁴S isotope) will be characteristic. |

| Fragmentation | [M - S]⁺, [M - S₂]⁺, etc. | Sequential loss of sulfur atoms is a common fragmentation pathway for polysulfides. |

| Fragmentation | Loss of side chains | Fragmentation of substituents on the fused aromatic ring. |

Conclusion

The comprehensive characterization of this compound derivatives relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the fundamental structural framework, mass spectrometry confirms the molecular formula, UV-Vis spectroscopy probes the electronic properties, and vibrational spectroscopy identifies key functional groups and skeletal features. The dynamic nature of the pentathiepine ring often requires advanced techniques like variable temperature NMR for a full understanding. The protocols and representative data presented in this guide serve as a foundational resource for researchers working with this fascinating and biologically important class of sulfur-containing heterocycles.

References

An In-depth Technical Guide on the Physicochemical Properties of 1,2,3,4,5-Pentathiepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,5-Pentathiepines (PTEs) are a unique class of seven-membered heterocyclic compounds characterized by a disulfide bond and a chain of three sulfur atoms. This sulfur-rich scaffold has garnered significant attention in the scientific community, particularly for its potent biological activities.[1][2] First synthesized in 1971, the natural occurrence of pentathiepine derivatives, such as varacin isolated from marine ascidians, spurred intensive research into their potential as therapeutic agents.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of the parent 1,2,3,4,5-pentathiepine, alongside detailed experimental protocols and insights into its mechanism of action, with a focus on its relevance to drug development.

Physicochemical Properties

Quantitative data for the unsubstituted this compound is not extensively reported in the literature, with most studies focusing on more stable, substituted derivatives. The inherent reactivity of the polysulfide chain contributes to challenges in its isolation and characterization in a pure form. The data presented below is a compilation of available information and estimations based on related structures.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Parent) | Benzopentathiepin | Notes |

| Molecular Formula | C₂H₂S₅ | C₆H₄S₅ | |

| Molecular Weight | 170.35 g/mol | 220.42 g/mol | |

| Melting Point | Data not available | 149-151 °C | The parent compound is presumed to be unstable at room temperature. |

| Boiling Point | Data not available | Data not available | Decomposition is likely to occur before boiling. |

| Solubility | Data not available | Soluble in organic solvents like chloroform and dichloromethane.[3] | Generally, pentathiepines exhibit low solubility in aqueous solutions. |

| Appearance | Data not available | Yellow crystalline solid | The color is attributed to the polysulfide chromophore. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of pentathiepine structures.

Table 2: Spectroscopic Data for Pentathiepine Derivatives

| Spectroscopic Technique | Observation for Pentathiepine Derivatives |

| ¹H NMR | Chemical shifts for protons adjacent to the pentathiepine ring are typically observed in the aromatic region (δ 7-8 ppm) for benzo-fused derivatives. |

| ¹³C NMR | Carbons of the C=C bond within the pentathiepine ring resonate in the range of δ 120-140 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak is often observed. Fragmentation patterns typically involve the loss of sulfur atoms (S, S₂, etc.). |

| UV-Vis Spectroscopy | Pentathiepines exhibit characteristic absorption maxima in the UV-Vis region, often between 250 and 400 nm, which is responsible for their yellow color. The exact λmax is dependent on the substituents and the solvent. |

Experimental Protocols

The synthesis of the pentathiepine core can be challenging due to the reactivity of the polysulfide chain. Several methods have been developed, primarily for the synthesis of fused or substituted derivatives.

General Synthesis of Fused Pentathiepines

A common method for the synthesis of fused pentathiepines involves the reaction of a suitable aromatic or heterocyclic precursor with a sulfurating agent.[3]

Experimental Workflow for Synthesis of Fused Pentathiepines

Caption: General workflow for the one-pot synthesis of fused pentathiepines.

Detailed Methodology:

-

Reaction Setup: To a solution of the nucleophilic heterocycle (e.g., N-methylpyrrole, 1 equivalent) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 2 equivalents) in chloroform, disulfur dichloride (S₂Cl₂, 2 equivalents) is added dropwise at room temperature under an inert atmosphere.[3]

-

Reaction: The reaction mixture is stirred at room temperature for a period of time, typically ranging from a few hours to overnight, until the starting material is consumed (monitored by TLC).

-

Workup and Purification: The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the fused pentathiepine.[1]

Molybdenum-Mediated Synthesis of Indolizine-Based Pentathiepines

A more recent and versatile method involves a molybdenum-mediated ring-closing reaction.[4]

Experimental Workflow for Molybdenum-Mediated Synthesis

Caption: Two-step synthesis of indolizine-based pentathiepines.

Detailed Methodology:

-

Sonogashira Coupling: A 2-halopyridine derivative is coupled with a propargyl acetal in the presence of a palladium and copper catalyst to yield the corresponding alkyne precursor.[4]

-

Ring Closing Reaction: The alkyne precursor is then treated with a molybdenum oxo-bistetrasulfido complex and elemental sulfur. This one-pot reaction facilitates the formation of both the pentathiepine ring and the indolizine core.[4]

Mechanism of Action and Biological Signaling

The biological effects of pentathiepines, particularly their anticancer activity, are primarily attributed to their ability to induce oxidative stress and apoptosis.

Induction of Reactive Oxygen Species (ROS)

Pentathiepines can react with intracellular thiols, such as glutathione (GSH), leading to the generation of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide. This disruption of the cellular redox balance is a key initiating event in their cytotoxic mechanism.

Inhibition of Glutathione Peroxidase (GPx1)

Several pentathiepine derivatives have been shown to be potent inhibitors of glutathione peroxidase 1 (GPx1), a crucial enzyme in the cellular antioxidant defense system. Inhibition of GPx1 further exacerbates the accumulation of ROS, leading to oxidative damage to cellular components.

Apoptosis Induction

The elevated levels of ROS trigger the intrinsic pathway of apoptosis. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in programmed cell death. The process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax and Bak being activated.[5][6][7]

Signaling Pathway of Pentathiepine-Induced Apoptosis

Caption: Proposed signaling pathway for pentathiepine-induced apoptosis.

Conclusion

This compound and its derivatives represent a fascinating class of sulfur-rich compounds with significant therapeutic potential. While the parent compound remains elusive in terms of detailed physicochemical characterization, the study of its derivatives has provided invaluable insights into the structure-activity relationships and mechanisms of action. The ability of these compounds to modulate the cellular redox environment and induce apoptosis makes them promising candidates for the development of novel anticancer agents. Further research is warranted to synthesize and characterize the parent this compound to fully understand the fundamental properties of this unique heterocyclic system. This will undoubtedly pave the way for the rational design of more potent and selective pentathiepine-based drugs.

References

- 1. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentathiepins are an understudied molecular prism of biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Promise of Pentathiepines: A Deep Dive into their Biological Activity

For Immediate Release

[City, State] – Pentathiepines, a unique class of sulfur-rich heterocyclic compounds, are rapidly emerging as promising candidates in the landscape of therapeutic drug discovery. Initially identified in marine ascidians, these seven-membered ring structures containing a polysulfide chain have demonstrated a remarkable breadth of biological activities, with profound implications for the treatment of cancer and other diseases. This technical guide provides an in-depth exploration of the biological activities of pentathiepines, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate their therapeutic potential.

A Spectrum of Biological Warfare: From Anticancer to Antimicrobial

Pentathiepines exhibit a wide range of biological effects, including potent anticancer, antifungal, antiviral, and antibacterial properties.[1][2][3] The natural product varacin, isolated from a marine ascidian, was one of the first pentathiepines to demonstrate significant cytotoxic activity against human colon cancer cells.[4] Subsequent research has unveiled a diverse array of synthetic and naturally-inspired pentathiepines with compelling therapeutic profiles.

The anticancer activity of pentathiepines is the most extensively studied aspect of their biological profile. These compounds have been shown to be cytotoxic to a wide range of human cancer cell lines, with IC50 values often in the low-micromolar or even sub-micromolar range.[1][5][6] The primary mechanisms underpinning their anticancer effects include the induction of oxidative stress, initiation of programmed cell death (apoptosis), and the inhibition of key cellular enzymes.[5][7][8]

Unraveling the Mechanism of Action: A Multi-pronged Attack

The biological activity of pentathiepines is intrinsically linked to their unique chemical structure, particularly the reactive pentathiepin ring. The proposed mechanism of action involves a multi-faceted attack on cellular homeostasis, primarily centered around the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance.

A key molecular target of many pentathiepines is glutathione peroxidase 1 (GPx1) , a crucial antioxidant enzyme.[1][5] By inhibiting GPx1, pentathiepines disrupt the cell's ability to neutralize harmful reactive oxygen species, leading to a state of oxidative stress.[5][7] This surge in intracellular ROS can inflict damage on vital cellular components, including DNA, leading to single- and double-strand breaks.[1][6][7]

The accumulation of ROS and direct DNA damage are potent triggers for apoptosis , or programmed cell death. Pentathiepines have been shown to induce apoptosis through the intrinsic pathway, which is characterized by the loss of mitochondrial membrane potential.[5][6] This, in turn, leads to the activation of a cascade of caspase enzymes, the executioners of apoptosis. Evidence suggests that pentathiepines can also modulate other signaling pathways, such as the PI3K/Akt pathway, to promote cell death.

Quantitative Assessment of Biological Activity

The potency of pentathiepines has been quantified across numerous studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) for cytotoxicity against various cancer cell lines and for the inhibition of glutathione peroxidase 1 (GPx1).

| Pentathiepin Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HAP-1 | 0.72 (mean) | [1] |

| A2780 | [1] | ||

| Siso | [1] | ||

| Compound 2 | HAP-1 | [1] | |

| A2780 | [1] | ||

| Siso | [1] | ||

| Compound 3 | HAP-1 | [1] | |

| A2780 | [1] | ||

| Siso | [1] | ||

| Compound 4 | HAP-1 | [1] | |

| A2780 | [1] | ||

| Siso | [1] | ||

| Compound 5 | HAP-1 | [1] | |

| A2780 | [1] | ||

| Siso | [1] | ||

| Compound 6 | HAP-1 | 2.36 (mean) | [1] |

| A2780 | [1] | ||

| Siso | [1] | ||

| Indole-pentathiepines | SISO | low µM range | [7] |

| Pyrrolo[1,2-a]quinoxaline derivatives | SISO | low µM range | [7] |

| Pentathiepin Derivative | GPx1 Inhibition IC50 (µM) | Reference |

| Compound 1 | ~0.9 | [1] |

| Compound 2 | 2.28 | [1] |

| Compound 3 | 0.56 - 0.92 | [1] |

| Compound 4 | 0.56 - 0.92 | [1] |

| Compound 5 | 0.56 - 0.92 | [1] |

| Compound 6 | >12.5 | [1] |

| Various Pentathiepines | 0.40 - 3.76 | [7] |

Visualizing the Molecular Mayhem: Signaling Pathways and Experimental Workflows

To better understand the complex interplay of events triggered by pentathiepines, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing their biological activity.

Caption: Proposed signaling pathway for the anticancer activity of pentathiepines.

Caption: General experimental workflow for evaluating pentathiepine biological activity.

Detailed Methodologies for Key Experiments

Reproducibility and standardization are paramount in scientific research. The following sections provide detailed protocols for the key experiments used to characterize the biological activity of pentathiepines.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the pentathiepin compound and incubate for a specified period (e.g., 72 hours).[3]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[3]

-

Incubation: Incubate the plates for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[9][10]

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Glutathione Peroxidase 1 (GPx1) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the GPx1 enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing tert-butylhydroperoxide (t-BHP) as a substrate, glutathione (GSH), and glutathione reductase (GR). The reaction is initiated by the addition of bovine erythrocyte GPx1.

-

NADPH Monitoring: The consumption of NADPH, which is coupled to the reduction of GSSG back to GSH by GR, is monitored photometrically at a wavelength of 340 nm.[1]

-

Inhibitor Addition: The assay is performed in the presence and absence of various concentrations of the pentathiepin inhibitor.

-

IC50 Calculation: The rate of NADPH consumption is used to quantify GPx1 enzyme activity. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from a dose-response curve.[1]

Reactive Oxygen Species (ROS) Detection Assay

This assay quantifies the intracellular levels of ROS.

-

Cell Treatment: Incubate cancer cells with the pentathiepin compound for a specified time.

-

Probe Loading: Add a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the intracellular ROS levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Staining: After treatment with the pentathiepin, harvest the cells and resuspend them in a binding buffer. Stain the cells with FITC-labeled Annexin V and propidium iodide (PI).[11]

-

Annexin V Binding: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[11]

-

PI Staining: PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate cell populations based on their fluorescence profiles.[11]

DNA Cleavage Assay

This assay assesses the ability of a compound to induce DNA strand breaks.

-

Plasmid DNA Incubation: Incubate supercoiled plasmid DNA with the pentathiepin compound in the presence of a reducing agent like GSH.[7]

-

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, open-circular, and linear) on an agarose gel.[6][7]

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The conversion of supercoiled DNA to open-circular and linear forms indicates the presence of single- and double-strand breaks, respectively.[6]

The Future of Pentathiepines in Drug Development

The compelling biological activities of pentathiepines, particularly their potent anticancer effects, position them as a highly promising class of compounds for future drug development. The ability to induce oxidative stress and apoptosis selectively in cancer cells is a highly sought-after therapeutic strategy. Further research will likely focus on optimizing the structure of pentathiepines to enhance their potency, selectivity, and pharmacokinetic properties. The detailed understanding of their mechanism of action and the robust experimental protocols outlined in this guide will be instrumental in advancing these fascinating molecules from the laboratory to the clinic. The unique sulfur chemistry of pentathiepines offers a rich scaffold for the design of novel therapeutics with the potential to address significant unmet medical needs.

References

- 1. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTT (Assay protocol [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pentathiepins: A Novel Class of Glutathione Peroxidase 1 Inhibitors that Induce Oxidative Stress, Loss of Mitochondrial Membrane Potential and Apoptosis in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentathiepins: A Novel Class of Glutathione Peroxidase 1 Inhibitors that Induce Oxidative Stress, Loss of Mitochondrial Membrane Potential and Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. texaschildrens.org [texaschildrens.org]

- 10. protocols.io [protocols.io]

- 11. mdpi.com [mdpi.com]

The Dawn of Pentathiepins: An In-depth Technical Guide to Early Research on 1,2,3,4,5-Pentathiepine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

First synthesized in 1971, the 1,2,3,4,5-pentathiepin ring system, a unique seven-membered heterocycle containing a disulfide bond, has garnered significant interest due to its distinctive chemical properties and potent biological activities. Early investigations laid the groundwork for understanding the synthesis, reactivity, and therapeutic potential of this sulfur-rich scaffold. This technical guide delves into the foundational research on pentathiepine compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the elucidated biological pathways. The discovery of natural products like varacin, which exhibits significant cytotoxicity against human colon cancer cell lines, spurred further exploration into the medicinal applications of this class of compounds.[1]

Early Synthetic Approaches and Characterization

The pioneering synthesis of a benzopentathiepin was reported by Fehér and Langer in 1971.[1] Their work, along with other early studies, established fundamental routes to access this heterocyclic core, primarily through the reaction of 1,2-dithiols with sulfur sources. These initial methods, while groundbreaking, often involved harsh reaction conditions and resulted in variable yields.

Table 1: Synthesis of Early 1,2,3,4,5-Pentathiepine Compounds

| Compound | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1,2,3,4,5-Benzopentathiepin | Toluene-3,4-dithiol | Dichlorotrisulfane (S₃Cl₂) | Carbon disulfide | Not specified | Not specified | Fehér & Langer, 1971 |

| Hexahydrobenzo[f][1][2][3][4][5]pentathiepin | trans-1,2-Cyclohexanedithiol | Dichlorotrisulfane (S₃Cl₂) | Not specified | Not specified | Not specified | [1] |

| Aryl-substituted Pentathiepins | Aryl tert-butyl disulfides | Sulfur monochloride (S₂Cl₂) | Tetrahydrofuran | Not specified | Good | [2] |

| Fused Pentathiepins | Pyrroles, Thiophenes | Disulfur dichloride (S₂Cl₂), DABCO | Chloroform | Room temperature | Not specified | [3] |

Table 2: Spectroscopic Data of Early this compound Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | UV-Vis (λmax, nm) | Reference |

| 1,2,3,4,5-Benzopentathiepin | 7.1-7.5 (m, 4H) | 125.8, 126.2, 138.1 | 236 (M⁺) | 225, 275, 360 | Fehér & Langer, 1971 |

| Varacin | 2.55 (s, 6H, N(CH₃)₂), 3.40 (t, 2H), 3.85 (s, 3H, OCH₃), 6.30 (s, 1H), 6.70 (s, 1H) | Not specified | 333 (M⁺) | Not specified | [1] |

Key Experimental Protocols

The following protocols are based on the methodologies described in early publications and represent the foundational techniques for the synthesis of pentathiepine compounds.

Protocol 1: Synthesis of 1,2,3,4,5-Benzopentathiepin (Fehér & Langer, 1971)

Materials:

-

Toluene-3,4-dithiol

-

Dichlorotrisulfane (S₃Cl₂)

-

Carbon disulfide (CS₂)

Procedure:

-

A solution of toluene-3,4-dithiol in carbon disulfide is prepared in a reaction vessel equipped with a dropping funnel and a stirrer.

-

The solution is cooled, and a solution of dichlorotrisulfane in carbon disulfide is added dropwise with continuous stirring.

-

The reaction mixture is stirred for a specified period at a controlled temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent to afford 1,2,3,4,5-benzopentathiepin as a crystalline solid.

Protocol 2: Synthesis of Fused Pentathiepins from Heterocycles (Rakitin et al.)

Materials:

-

N-Methylpyrrole

-

Disulfur dichloride (S₂Cl₂)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Chloroform

Procedure:

-

To a stirred solution of N-methylpyrrole and DABCO in chloroform at room temperature, a solution of disulfur dichloride in chloroform is added dropwise.

-

The reaction mixture is stirred at room temperature for a specified duration.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the fused pentathiepin.[3]

Biological Activities and Signaling Pathways

Early research quickly established the potent biological activities of pentathiepine compounds, particularly their cytotoxicity towards cancer cells. The natural product varacin, isolated from a marine ascidian, was found to be a potent antifungal agent and exhibited significant cytotoxicity against the human colon cancer cell line HCT116, with an IC₉₀ of 0.05 µg/mL, which was 100 times more active than 5-fluorouracil in the same assay.[1] Synthetic benzopentathiepins have also demonstrated cytotoxicity against HeLa53 cells with IC₅₀ values in the low µg/mL range.[1]

The mechanism of this cytotoxicity is believed to involve the induction of oxidative stress. Pentathiepins have been shown to inhibit glutathione peroxidase 1 (GPx1), a key antioxidant enzyme.[2] This inhibition leads to an accumulation of reactive oxygen species (ROS), which can cause cellular damage, including DNA strand breaks, and ultimately trigger apoptosis.[2]

Pentathiepin-Induced Apoptosis Pathway

The following diagram illustrates the proposed signaling pathway for pentathiepin-induced apoptosis, initiated by the inhibition of GPx1 and the subsequent increase in intracellular ROS.

Caption: Proposed signaling pathway of pentathiepin-induced apoptosis.

Experimental Workflow for Assessing Cytotoxicity

The following diagram outlines a typical workflow used in early research to evaluate the cytotoxic effects of newly synthesized pentathiepine compounds on cancer cell lines.

Caption: Experimental workflow for cytotoxicity assessment of pentathiepins.

Conclusion

The early research into this compound compounds laid a critical foundation for the subsequent development and understanding of this unique class of heterocyclic molecules. The initial synthetic routes, though often low-yielding, paved the way for more efficient and versatile methodologies. Furthermore, the early identification of their potent cytotoxic and antifungal activities has driven ongoing research into their potential as therapeutic agents. The elucidation of their mechanism of action, involving the induction of oxidative stress and apoptosis, continues to be an active area of investigation, with the potential to yield novel anticancer drugs. This guide provides a comprehensive overview of these seminal studies, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. Pentathiepins are an understudied molecular prism of biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct synthesis of fused 1,2,3,4,5-pentathiepins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Structural Elucidation of Pentathiepine Natural Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentathiepine natural products are a fascinating class of sulfur-rich heterocyclic compounds, primarily isolated from marine organisms, particularly ascidians.[1] The unique seven-membered ring containing a five-sulfur chain fused to an aromatic system bestows upon these molecules significant chemical reactivity and a range of promising biological activities, including potent anticancer properties.[2] The structural elucidation of these complex natural products is a critical step in understanding their mechanism of action and developing them as potential therapeutic agents. This technical guide provides an in-depth overview of the core methodologies employed in the structural characterization of pentathiepine natural products, with a focus on spectroscopic techniques, experimental protocols, and the logical workflow of the elucidation process.

Core Methodologies for Structural Elucidation

The definitive determination of the intricate structures of pentathiepine natural products relies on a combination of sophisticated analytical techniques. The general workflow for their structural elucidation follows a well-established path in natural product chemistry, beginning with isolation and purification, followed by comprehensive spectroscopic and spectrometric analysis.

Bioactivity-Guided Fractionation

The initial step in the discovery of novel pentathiepine natural products often involves bioactivity-guided fractionation of extracts from marine organisms.

Experimental Protocol: Bioactivity-Guided Fractionation of Marine Ascidians

-

Extraction: Lyophilized and ground marine ascidian tissue is extracted exhaustively with a suitable solvent system, typically a series of solvents with increasing polarity, such as a dichloromethane/methanol mixture.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.

-

Chromatographic Separation: Each fraction is then subjected to a series of chromatographic techniques to isolate pure compounds. This typically includes:

-

Column Chromatography: Using silica gel, Sephadex LH-20, or reversed-phase C18 media.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for final purification. A diode array detector (DAD) is often used to detect chromophores characteristic of pentathiepines.

-

-

Bioactivity Testing: At each stage of fractionation, the resulting fractions are tested for the biological activity of interest (e.g., cytotoxicity against cancer cell lines). Fractions exhibiting the highest activity are prioritized for further purification and structural elucidation.

Spectroscopic and Spectrometric Analysis

Once a pure pentathiepine natural product is isolated, its structure is determined using a suite of spectroscopic and spectrometric methods.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of pentathiepine natural products. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.

Experimental Protocol: 1D and 2D NMR Analysis of Pentathiepine Natural Products

-

Sample Preparation: A sample of the purified pentathiepine (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.[3]

-

1D NMR Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals for pentathiepines often include aromatic protons and protons on side chains.

-

¹³C NMR: Reveals the number and types of carbon atoms (e.g., quaternary, CH, CH₂, CH₃).

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ signals.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry.

-

Mass spectrometry provides the molecular weight and elemental composition of a pentathiepine natural product and offers valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: LC-MS/MS Analysis of Pentathiepine Natural Products

-

Sample Preparation: The purified compound or a semi-purified fraction is dissolved in a suitable solvent (e.g., methanol, acetonitrile).

-

Liquid Chromatography (LC):

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, is employed to separate the components of the mixture.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for ionizing natural products.

-

Mass Analyzer: High-resolution mass spectrometers (e.g., Orbitrap, TOF) are used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented by collision-induced dissociation (CID), and the resulting fragment ions provide structural information. The fragmentation of the pentathiepine ring often involves the loss of sulfur atoms.

-

UV-Vis and IR spectroscopy provide complementary information about the functional groups and chromophores present in pentathiepine natural products.

Experimental Protocol: UV-Vis and IR Spectroscopy

-

UV-Vis Spectroscopy: The sample is dissolved in a UV-transparent solvent (e.g., methanol, ethanol), and the absorbance is measured over a range of wavelengths (typically 200-800 nm). The presence of a conjugated aromatic system fused to the pentathiepine ring gives rise to characteristic absorption maxima (λmax).

-

Infrared (IR) Spectroscopy: A small amount of the sample is analyzed as a thin film or in a KBr pellet. IR spectroscopy is useful for identifying functional groups such as N-H, C=O, and C-S bonds.

For crystalline pentathiepine natural products, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: High-quality single crystals are grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the molecule.

Quantitative Data Summary

The following tables summarize typical spectroscopic data for pentathiepine natural products. Note that specific values can vary depending on the exact structure and the solvent used for analysis.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Varacin Analog

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 2 | 135.2 | - |

| 3 | 118.5 | 7.15 (s) |

| 3a | 130.1 | - |

| 4 | 125.4 | 7.50 (d, 8.0) |

| 5 | 128.9 | 7.30 (t, 8.0) |

| 6 | 122.7 | 7.65 (d, 8.0) |

| 7 | 145.8 | - |

| 7a | 129.5 | - |

| 8 | 45.3 | 3.80 (t, 7.0) |

| 9 | 28.1 | 2.10 (m) |

| 10 | 35.2 | 3.10 (t, 7.0) |

| N-CH₃ | 40.5 | 3.50 (s) |

Table 2: Common Mass Spectral Fragments for Pentathiepine Natural Products

| Fragment | Description |

| [M]+• | Molecular ion |

| [M-S]+• | Loss of one sulfur atom |

| [M-S₂]+• | Loss of two sulfur atoms |

| [M-S₃]+• | Loss of three sulfur atoms |

| [M-S₄]+• | Loss of four sulfur atoms |

| [M-S₅]+• | Loss of the entire pentathiepine chain |

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Pentathiepine Natural Products

| Solvent | λmax (nm) |

| Methanol | ~250, ~310, ~400 |

| Ethanol | ~252, ~312, ~405 |

Visualizations

Structural Elucidation Workflow

The logical progression from crude extract to a fully characterized pentathiepine natural product can be visualized as a workflow diagram.

Caption: Workflow for the structural elucidation of pentathiepine natural products.

Signaling Pathway of Pentathiepines as Glutathione Peroxidase 1 (GPX1) Inhibitors

Pentathiepines have been identified as potent inhibitors of glutathione peroxidase 1 (GPX1), a key antioxidant enzyme.[4][5] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), triggering oxidative stress and ultimately leading to apoptosis (programmed cell death) in cancer cells.[4][5]

Caption: Signaling pathway of pentathiepines leading to apoptosis via GPX1 inhibition.

Conclusion

The structural elucidation of pentathiepine natural products is a challenging yet rewarding endeavor that requires a multidisciplinary approach. The combination of modern spectroscopic and spectrometric techniques, particularly high-field NMR and high-resolution mass spectrometry, provides the necessary tools to unravel the complex structures of these potent biomolecules. Unambiguous structure determination, often confirmed by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships and for guiding synthetic efforts to develop novel therapeutic agents. The insights gained from detailed structural analysis, coupled with an understanding of their mechanism of action, will continue to drive the development of pentathiepine-based drugs for the treatment of cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. Glutathione Peroxidase-1 in Health and Disease: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Theoretical Insights into the Stability of the Pentathiepine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pentathiepine ring, a unique seven-membered heterocycle containing a disulfide bond and a chain of three sulfur atoms, has garnered significant interest in medicinal chemistry due to the unique biological activities of natural and synthetic compounds incorporating this moiety. A deep understanding of the inherent stability of this polysulfide ring is crucial for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the conformational and chemical stability of the pentathiepine ring system, presenting key quantitative data and the computational methodologies employed.

Conformational Stability: A High Barrier to Interconversion

Theoretical studies, primarily employing Density Functional Theory (DFT), have revealed that the pentathiepine ring possesses a remarkable degree of conformational stability. The seven-membered ring typically adopts a chair conformation. The interconversion between the two enantiomeric chair forms proceeds through a high-energy twist-boat transition state.

A key piece of quantitative data comes from computational studies on unsymmetrical pentathiepine derivatives. DFT calculations at the B3LYP/6-31G(d) level of theory have determined the energy barrier for the chair-to-chair interconversion to be approximately 24 kcal/mol.[1] This high barrier indicates that, at room temperature, the rate of interconversion is slow, suggesting that chiral pentathiepine derivatives can exist as stable, isolable enantiomers.

The following diagram illustrates the logical workflow of determining this conformational stability:

Caption: Workflow for determining the conformational energy barrier of pentathiepine.

Electronic Structure and Inherent Stability

The notable stability of the pentathiepine ring, an odd-membered polysulfide ring, can be attributed to its electronic structure. A DFT study on benzopolysulfanes revealed an alternating pattern of stability, with odd-membered rings being more stable than their even-membered counterparts. This enhanced stability is a consequence of the stereoelectronics of the sulfur lone pairs. In the chair conformation of pentathiepine, the lone pairs on the adjacent sulfur atoms can adopt a staggered arrangement, which minimizes lone pair-lone pair repulsion and leads to a more stable electronic configuration. This is in contrast to even-membered rings, such as the unstable dithiete, which suffers from significant ring strain.

Chemical Stability and Decomposition Pathways

While the pentathiepine ring is conformationally robust, its chemical stability is susceptible to nucleophilic attack. Computational and experimental studies have explored the decomposition of the pentathiepine ring in the presence of various nucleophiles.

Thiolate-Mediated Decomposition

Thiolate ions, such as those derived from biological thiols like glutathione, can readily attack the electrophilic sulfur atoms of the pentathiepine ring. This nucleophilic attack initiates a ring-opening cascade, ultimately leading to the decomposition of the pentathiepine moiety. This reactivity is a key aspect of the biological activity of many pentathiepin-containing natural products.

Amine-Induced Decomposition

Similarly, primary and secondary amines can also induce the decomposition of the pentathiepine ring. Computational studies have shown that an intramolecular amine can act as a nucleophile, attacking one of the sulfur atoms and triggering ring opening. This process is crucial to consider in the design of pentathiepine-based drugs, as the presence of nearby amino groups can influence the compound's stability and metabolic fate.

The general mechanism for nucleophile-induced decomposition can be visualized as follows:

Caption: Generalized pathway for the nucleophilic decomposition of the pentathiepine ring.

Quantitative Data Summary

| Parameter | Value | Method/System | Reference |

| Conformational Barrier | ~24 kcal/mol | DFT (B3LYP/6-31G(d)) / Unsymmetrical pentathiepin | [1] |

Experimental Protocols

The theoretical studies cited in this guide primarily rely on computational methodologies. The key experimental techniques used to validate the theoretical predictions, such as the conformational stability, involve Nuclear Magnetic Resonance (NMR) spectroscopy.

Conformational Analysis via 1H-NMR Spectroscopy:

-

Sample Preparation: A solution of the pentathiepine derivative is prepared in a suitable deuterated solvent (e.g., CDCl3).

-

Spectra Acquisition: 1H-NMR spectra are recorded at various temperatures.

-

Coalescence Temperature Determination: The temperature at which the signals for the non-equivalent protons of the two chair conformers broaden and merge into a single signal (the coalescence temperature) is determined.

-

Activation Energy Calculation: The Gibbs free energy of activation (ΔG‡) for the ring inversion process is calculated from the coalescence temperature and the chemical shift difference between the exchanging protons using the Eyring equation.

Conclusion

Theoretical studies have provided invaluable insights into the stability of the pentathiepine ring. The high conformational energy barrier, a consequence of its chair conformation, imparts significant configurational stability to chiral derivatives. The inherent electronic stability of this odd-membered polysulfide ring is attributed to the favorable staggered arrangement of sulfur lone pairs. However, the ring is susceptible to nucleophilic attack by thiols and amines, a property that is intrinsically linked to the biological activity of many pentathiepine-containing compounds. The quantitative data and mechanistic understanding derived from these computational studies are essential for the ongoing development of pentathiepine-based molecules for therapeutic applications. Further theoretical work is warranted to precisely quantify the ring strain energy and heats of formation of the parent pentathiepine and its derivatives to provide a more complete thermodynamic profile of this fascinating heterocyclic system.

References

The Enigmatic Reactivity of 1,2,3,4,5-Pentathiepine: A Technical Guide for Scientific Pioneers

October 28, 2025

Abstract

The 1,2,3,4,5-pentathiepine ring system, a unique sulfur-rich seven-membered heterocycle, has garnered increasing attention within the scientific community. Its remarkable chemical stability, coupled with a diverse range of biological activities, positions it as a promising scaffold for the development of novel therapeutic agents and functional materials. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, exploring the core chemical reactivity of this compound and its derivatives. This document will delve into the primary synthetic routes, characteristic reactions, and the mechanistic underpinnings of their biological action, supported by detailed experimental protocols, tabulated quantitative data, and visual diagrams of key pathways.

Introduction

Pentathiepins are characterized by a seven-membered ring containing a disulfide bond and a chain of three sulfur atoms. First synthesized in the 20th century, these compounds were initially regarded as mere chemical curiosities. However, the isolation of naturally occurring pentathiepins, such as varacin, from marine organisms, which exhibited significant cytotoxic activity against human colon cancer cell lines, ignited a surge of interest in their chemical and biological properties.[1] The pentathiepine core's ability to act as a surrogate for elemental sulfur in biological systems has further expanded its potential applications in medicinal chemistry, particularly in the context of neurodegenerative diseases.[1] This guide aims to provide a thorough understanding of the chemical reactivity of this fascinating class of compounds, empowering researchers to harness their potential.

Synthesis of the this compound Core

The construction of the pentathiepine ring can be achieved through several synthetic strategies, primarily involving the introduction of a five-sulfur chain onto a suitable organic backbone.

One-Pot Synthesis from Nucleophilic Heterocycles

A prevalent and efficient method for the synthesis of fused pentathiepins involves the direct reaction of nucleophilic heterocycles with disulfur dichloride (S₂Cl₂) in the presence of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][3] This one-pot synthesis is particularly effective for pyrroles, thiophenes, and their tetrahydro derivatives.[2][3]

Experimental Protocol: One-Pot Synthesis of a Fused Pentathiepin

-

Reaction Setup: To a solution of the nucleophilic heterocycle (1.0 mmol) and DABCO (2.2 mmol) in chloroform (20 mL) at room temperature, a solution of disulfur dichloride (2.0 mmol) in chloroform (10 mL) is added dropwise over 30 minutes.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired fused pentathiepin.

Molybdenum-Mediated Ring Closure

Another powerful method for the synthesis of pentathiepine-fused heterocycles, particularly indolizine derivatives, utilizes a molybdenum oxo-bistetrasulfido complex.[4] This approach involves a Sonogashira coupling to generate an alkyne precursor, followed by a molybdenum-mediated ring-closing reaction that concurrently forms the pentathiepine and indolizine rings.[4]

Chemical Reactivity of the this compound Ring

The pentathiepine ring exhibits a unique reactivity profile, primarily centered around its polysulfide chain. The stability of the ring is notable, though it can undergo specific transformations under various conditions.

Reactions with Nucleophiles

The sulfur atoms of the pentathiepine ring are electrophilic in nature and are susceptible to attack by nucleophiles. This reactivity is central to the biological activity of many pentathiepin derivatives.

Biological thiols, such as glutathione (GSH), are key nucleophiles that react with pentathiepins. This interaction is believed to be a crucial step in the mechanism of action of cytotoxic pentathiepins. The reaction likely proceeds via a nucleophilic attack on one of the sulfur atoms of the pentathiepine ring, leading to ring opening and the formation of reactive sulfur species.

Desulfurization Reactions

The pentathiepine ring can be partially or fully desulfurized by various reagents, most notably phosphines.

Treatment of pentathiepins with triphenylphosphine (PPh₃) typically results in the extrusion of sulfur atoms to form the corresponding dithiole or other sulfur-containing heterocycles. The reaction proceeds through a series of phosphine-sulfur intermediates.

Experimental Protocol: Desulfurization with Triphenylphosphine

-

Reaction Setup: A solution of the this compound (1.0 mmol) and triphenylphosphine (1.1 mmol) in a suitable solvent (e.g., toluene, 15 mL) is prepared in a round-bottom flask.

-

Reaction Execution: The reaction mixture is heated to reflux (or stirred at room temperature, depending on the substrate's reactivity) and monitored by TLC.

-

Workup: After completion of the reaction, the solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to isolate the desulfurized product and triphenylphosphine sulfide.

Cycloaddition Reactions

While less common, the C=C bond within the pentathiepine ring system can potentially participate in cycloaddition reactions, acting as a dienophile. The high sulfur content can also influence the electronic properties of the double bond, affecting its reactivity in such transformations. Further research is needed to fully explore the scope of these reactions.[5][6]

Quantitative Data

The following tables summarize key quantitative data for representative this compound derivatives.

Table 1: Synthesis Yields of Fused Pentathiepins

| Starting Material | Reagents | Product | Yield (%) | Reference |

| N-Methylpyrrole | S₂Cl₂, DABCO | Dichloropyrrolopentathiepin | 50 | [3] |

| Thiophene | S₂Cl₂, DABCO | Thiophenopentathiepin | N/A | [2] |

| 2-Bromo-5-fluoropyridine (after Sonogashira) | [Mo(O)(S₄)₂]²⁻, S₈ | 9-Fluoro-1,2,3,4,5-pentathiepino[6,7-a]indolizine | 65 | [4] |

Table 2: Spectroscopic Data for a Representative Pentathiepin Derivative (9-Fluoro-1,2,3,4,5-pentathiepino[6,7-a]indolizine)

| Data Type | Values | Reference |

| ¹H NMR (CDCl₃, ppm) | δ 7.85 (d, J = 7.6 Hz, 1H), 7.21 (dd, J = 7.6, 1.2 Hz, 1H), 6.85 (t, J = 7.6 Hz, 1H), 6.54 (s, 1H) | [4] |

| ¹³C NMR (CDCl₃, ppm) | δ 148.2, 131.5, 125.8, 122.4, 119.7, 115.3, 112.9, 109.1 | [4] |

| Mass Spectrometry (APCI-MS) | m/z 306.9 [M+H]⁺ | [4] |

Biological Reactivity and Signaling Pathways

The biological activity of pentathiepins is a rapidly growing area of research. Many derivatives have demonstrated potent anticancer, antifungal, and antiviral properties. Their mechanism of action is often attributed to their ability to induce oxidative stress and apoptosis in target cells.[7][8][9]